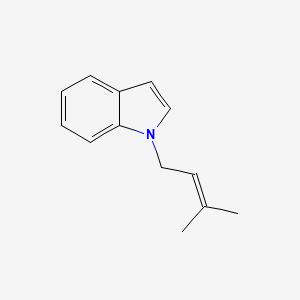
1H-Indole, 1-(3-methyl-2-butenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Indole, 1-(3-methyl-2-butenyl)- is a derivative of indole, a significant heterocyclic compound found in many natural products and pharmaceuticals. Indole derivatives are known for their diverse biological activities and are widely studied for their potential therapeutic applications .
Méthodes De Préparation
One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions . Industrial production methods may involve more scalable processes, such as the use of continuous flow reactors to ensure consistent quality and yield .
Analyse Des Réactions Chimiques
1H-Indole, 1-(3-methyl-2-butenyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding indole-3-carboxylic acids.
Reduction: Reduction reactions can convert it to indoline derivatives.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like halogens . The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1H-Indole, 1-(3-methyl-2-butenyl)- has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex indole derivatives.
Biology: It is used in studies related to cell signaling and metabolic pathways.
Industry: It is used in the synthesis of dyes, fragrances, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1H-Indole, 1-(3-methyl-2-butenyl)- involves its interaction with various molecular targets. It can bind to specific receptors or enzymes, modulating their activity and influencing biological pathways. For example, indole derivatives are known to interact with serotonin receptors, affecting neurotransmission and mood regulation .
Comparaison Avec Des Composés Similaires
1H-Indole, 1-(3-methyl-2-butenyl)- can be compared with other indole derivatives such as:
1H-Indole, 3-methyl-: Known for its role in plant hormone synthesis.
1H-Indole, 2-carboxylic acid: Used in the synthesis of pharmaceuticals.
1H-Indole, 5-bromo-: Studied for its potential anticancer properties.
The uniqueness of 1H-Indole, 1-(3-methyl-2-butenyl)- lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Propriétés
Numéro CAS |
50614-82-9 |
|---|---|
Formule moléculaire |
C13H15N |
Poids moléculaire |
185.26 g/mol |
Nom IUPAC |
1-(3-methylbut-2-enyl)indole |
InChI |
InChI=1S/C13H15N/c1-11(2)7-9-14-10-8-12-5-3-4-6-13(12)14/h3-8,10H,9H2,1-2H3 |
Clé InChI |
ZOXTWOMKOBJEAA-UHFFFAOYSA-N |
SMILES canonique |
CC(=CCN1C=CC2=CC=CC=C21)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





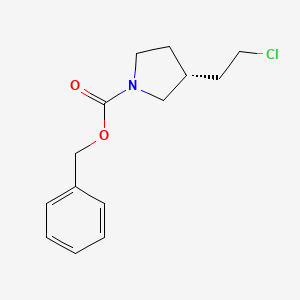
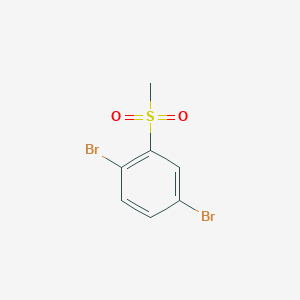
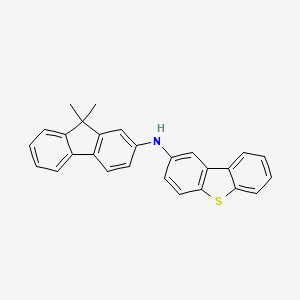
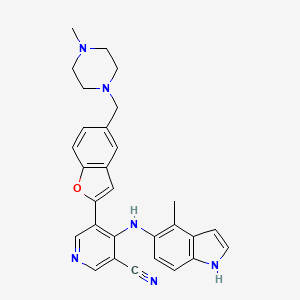

![2-[2-[4-[(2-Chloro-4-nitrophenyl)diazenyl]phenyl]ethylamino]ethyl-trimethylazanium;chloride](/img/structure/B13970721.png)
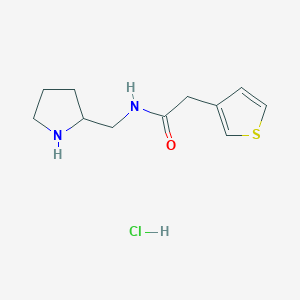

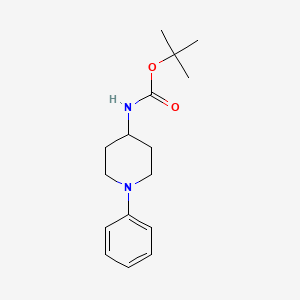
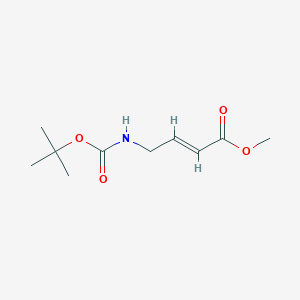
![3-Methyl-1,5-dioxaspiro[5.5]undecane-2,4-dione](/img/structure/B13970744.png)
